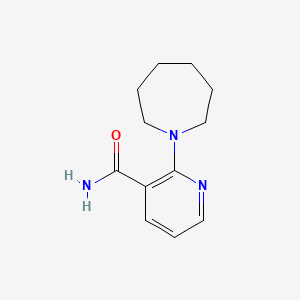
2-(Azepan-1-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-1-yl)pyridine-3-carboxamide, also known as APY-003, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has shown promising results in various studies related to the treatment of diseases.
Mecanismo De Acción
The mechanism of action of 2-(Azepan-1-yl)pyridine-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. 2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(Azepan-1-yl)pyridine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(Azepan-1-yl)pyridine-3-carboxamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Azepan-1-yl)pyridine-3-carboxamide is its potential as a therapeutic agent for the treatment of various diseases. 2-(Azepan-1-yl)pyridine-3-carboxamide has shown promising results in preclinical studies and has the potential to be developed into a drug for human use. However, there are also limitations to using 2-(Azepan-1-yl)pyridine-3-carboxamide in lab experiments. 2-(Azepan-1-yl)pyridine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide is not widely available, and its synthesis can be challenging.
Direcciones Futuras
There are several future directions for research on 2-(Azepan-1-yl)pyridine-3-carboxamide. One area of research is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another area of research is to explore its potential as an anti-viral agent for the treatment of viral infections. In addition, more research is needed to fully understand the mechanism of action of 2-(Azepan-1-yl)pyridine-3-carboxamide and its potential side effects. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of 2-(Azepan-1-yl)pyridine-3-carboxamide.
Métodos De Síntesis
The synthesis of 2-(Azepan-1-yl)pyridine-3-carboxamide involves the reaction of 2-bromopyridine-3-carboxamide with 1-azepanamine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure 2-(Azepan-1-yl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-(Azepan-1-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(Azepan-1-yl)pyridine-3-carboxamide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. 2-(Azepan-1-yl)pyridine-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 2-(Azepan-1-yl)pyridine-3-carboxamide has shown promise in the treatment of viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
2-(azepan-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11(16)10-6-5-7-14-12(10)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAOQMSZDYXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

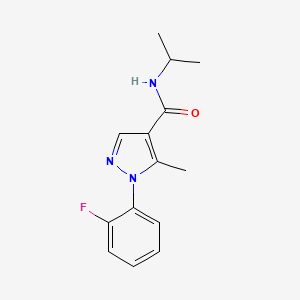
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
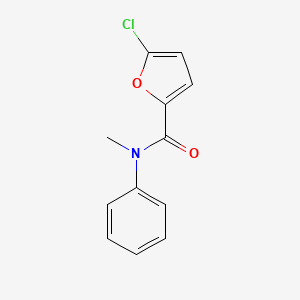
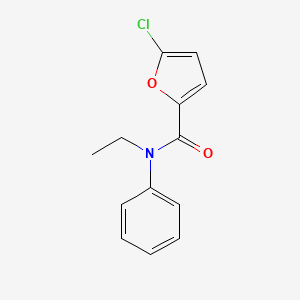
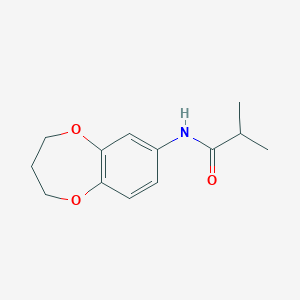
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
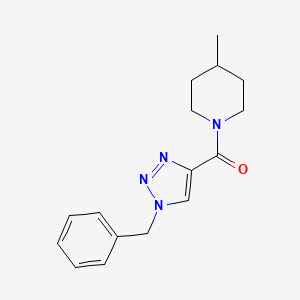
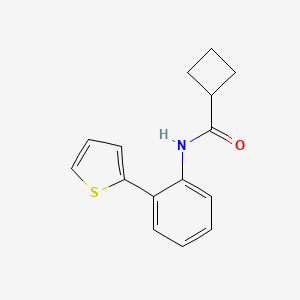
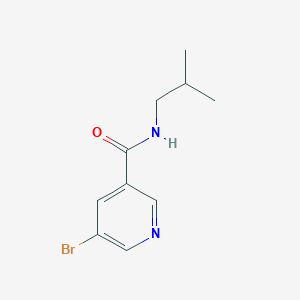
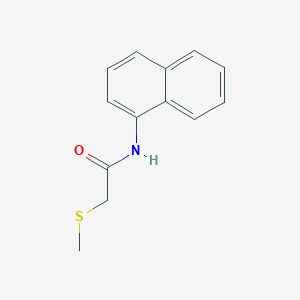
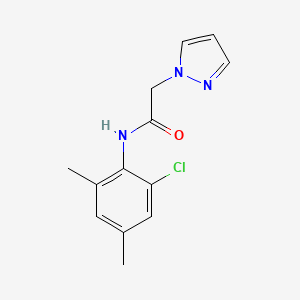
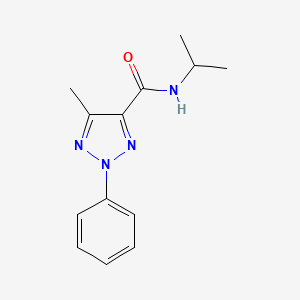
![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)